2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c1-11-4-7-16(20-19-11)26-12-3-2-8-21(10-12)27(24,25)13-5-6-15(18)14(9-13)17(22)23/h4-7,9,12H,2-3,8,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXJYLIWKNYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Target Compound
Synthesis of the Benzoic Acid Core
The fluorinated benzoic acid precursor, 2-fluoro-5-sulfobenzoic acid , serves as the foundational building block. Its preparation typically begins with the sulfonation of 2-fluorobenzoic acid using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours), yielding the sulfonic acid intermediate. Subsequent conversion to the sulfonyl chloride is achieved via reaction with phosphorus pentachloride (PCl₅) in dichloromethane.
Key Reaction:
$$
\text{2-Fluorobenzoic acid} + \text{ClSO}_3\text{H} \rightarrow \text{2-Fluoro-5-sulfobenzoic acid} \quad
$$
Introduction of the Piperidine Sulfonamide Group
The sulfonyl chloride intermediate reacts with 3-hydroxypiperidine to form the piperidin-1-yl sulfonamide linkage. This step is performed in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, facilitating the nucleophilic displacement of the chloride. The reaction proceeds at room temperature for 12–16 hours, yielding 2-fluoro-5-(piperidin-1-ylsulfonyl)benzoic acid .
Optimization Note:
Coupling of the 6-Methylpyridazin-3-yl Ether Moiety
The final step involves installing the 6-methylpyridazin-3-yloxy group onto the piperidine ring. Two primary methods are documented:
Mitsunobu Reaction
The hydroxyl group of 3-hydroxypiperidine is coupled with 3-hydroxy-6-methylpyridazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords moderate yields (60–70%) but requires careful control of stoichiometry.
Reaction Conditions:
Ullmann-Type Coupling
A copper(I)-catalyzed coupling between 3-hydroxypiperidine and 3-bromo-6-methylpyridazine in the presence of cesium carbonate (Cs₂CO₃) and 1,10-phenanthroline as a ligand. This method offers higher yields (75–80%) but demands elevated temperatures (100–110°C).
Representative Procedure:
Key Reaction Steps and Mechanisms
Optimization of Reaction Conditions and Yields
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min) shows >98% purity, with retention time = 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid has diverse scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Drug Discovery: Researchers explore its use as a lead compound in the development of new drugs.
Material Science: Its unique properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in the heterocyclic substituent attached to the piperidine ring:
Key Observations :
Physicochemical and Functional Comparisons
Herbicidal Activity
- Target Compound : Likely inhibits acetolactate synthase (ALS), similar to sulfosulfuron . The methylpyridazine group may enhance selectivity for grass weeds like Poa trivialis (roughstalk bluegrass), a common target in sulfonylurea herbicides.
- Bispyribac–Sodium : A benzoic acid derivative with dimethoxypyrimidine substituents, exhibits broad-spectrum activity but lower selectivity for grasses .
- Sulfosulfuron : Contains a pyrimidine-sulfonylurea structure, showing high efficacy against Poa trivialis .
Fluorinated vs. Non-Fluorinated Analogs
Commercial and Research Relevance
- Availability : The pyrazin-2-yloxy analog (CAS 2034434-11-0) is commercially available at $8–10 per gram, suggesting its use in exploratory herbicide research .
- Selectivity : Methylpyridazine substitution may reduce off-target effects compared to pyrimidine-based herbicides like sulfosulfuron, which require precise application rates to avoid crop damage .
Biological Activity
2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzoic acid moiety
- A sulfonyl group
- A piperidine ring
- A pyridazine derivative
This unique configuration suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Antimicrobial Activity
Several studies have focused on the antimicrobial efficacy of sulfonamide derivatives, which share structural similarities with the target compound. For instance, one study highlighted a series of sulfamoyl benzamidothiazole compounds that demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Mtb | 0.5 |
| Compound B | Mtb | 1.0 |
| Compound C | E. coli | 2.0 |
Anti-inflammatory Activity
In another study, compounds with similar piperidine and sulfonyl groups were evaluated for their ability to enhance NF-kB activity in response to lipopolysaccharide (LPS). The most potent compound in this series significantly enhanced NF-kB activation after 12 hours of treatment . This suggests that the target compound may also possess anti-inflammatory properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Research indicates that modifications in the piperidine and pyridazine moieties can significantly influence activity.
Key Findings:
- Piperidine Substituents: Variations in substituents on the piperidine ring can enhance binding affinity to biological targets.
- Fluorination Effects: The presence of fluorine atoms has been shown to improve metabolic stability and bioavailability.
- Sulfonamide Linkages: The sulfonamide group plays a crucial role in the antimicrobial activity observed in related compounds.
Case Studies
A notable case study involved a series of piperidinyl-sulfonamide derivatives tested against various bacterial strains. The derivatives exhibited potent antibacterial effects, with some achieving MIC values lower than those of established antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid?
- Methodological Answer: Synthesis typically involves a multi-step approach: (i) Piperidinyl intermediate preparation : React 3-hydroxy-6-methylpyridazine with a piperidine derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage . (ii) Sulfonylation : Couple the piperidinyl intermediate with 2-fluoro-5-sulfobenzoic acid using sulfonyl chloride chemistry in anhydrous dichloromethane, with triethylamine as a base . (iii) Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the fluorobenzoic acid core, sulfonyl group (δ ~3.3 ppm for SO₂), and pyridazine-proton environments .
- HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid gradient) coupled with ESI-MS to verify molecular ion peaks and assess purity (>95%) .
- IR Spectroscopy : Detect sulfonyl (S=O stretching ~1350 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) groups .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies involving this compound?
- Methodological Answer:
- Control for compound stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring to detect degradation products .
- Assay standardization : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to cross-validate activity. For example, compare fluorometric vs. radiometric readouts for target engagement .
- Batch-to-batch variability : Characterize impurities via LC-MS and correlate with activity shifts. Synthetic byproducts like des-fluoro analogs may antagonize effects .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonyl-containing benzoic acid derivatives?
- Methodological Answer:
- Systematic substitution : Synthesize analogs with variations in:
- Fluorine position : Compare 2-fluoro vs. 3-fluoro isomers for steric/electronic effects on target binding .
- Piperidine substituents : Replace 6-methylpyridazine with 5-chloropyridazine to assess hydrophobic interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to sulfotransferases or carbonic anhydrases, leveraging crystal structures from the PDB .
Q. How can researchers resolve conflicting solubility and stability data in preclinical studies?
- Methodological Answer:
- Solubility profiling : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 7.4 to simulate gastrointestinal vs. plasma conditions. Adjust co-solvents (e.g., PEG 400) or employ cyclodextrin complexation if precipitation occurs .
- Degradation pathways : Conduct forced degradation studies (0.1 M HCl/NaOH, 3% H₂O₂) to identify pH-sensitive motifs. For example, the sulfonyl group may hydrolyze under acidic conditions, requiring enteric coating for oral delivery .
Q. What experimental designs mitigate variability in enzyme inhibition assays for this compound?
- Methodological Answer:
- Pre-incubation protocols : Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) to account for time-dependent inhibition .
- Negative controls : Include a non-sulfonylated analog (e.g., benzoic acid without the piperidinyl-sulfonyl group) to isolate the contribution of the sulfonamide moiety .
- Statistical rigor : Use a minimum of n=6 replicates per concentration and apply ANOVA with post-hoc Tukey tests to distinguish assay noise from true inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
